![molecular formula C18H18N4O3 B2744679 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1448036-22-3](/img/structure/B2744679.png)
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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Description
Scientific Research Applications
Antimicrobial Activity
The synthesized novel derivatives of this pyrimidine compound have demonstrated promising antimicrobial activity. Researchers investigated their effects against bacteria and fungi. Notably, these compounds exhibited broad-spectrum antimicrobial activity, with zone of inhibition values ranging between 11.3 ± 0.6 and 25.3 ± 0.6 mm. The minimum inhibitory concentration (MIC) values varied depending on the pathogenic organism, ranging from 3.91 to 500 µg/mL. Additionally, the minimum bactericidal/fungicidal concentration (MBC/MFC) was 2× to 4× the MIC value .
In-Vitro Cytotoxicity
The same novel pyrimidine derivatives were evaluated for their in-vitro cytotoxic efficacy against both normal Vero cells and cancerous Caco-2 cells. Concentration-dependent data revealed that these compounds efficiently targeted cancerous cells at low concentrations while sparing normal cells. Notably, four selected compounds (4, 7b, 10, and 12) displayed IC50 values of 286.73 ± 4.54, 138.07 ± 8.21, 332.48 ± 18.75, and 241.18 ± 15.60 µg/mL, respectively, for normal Vero cell lines. For Caco-2 cancerous cell lines, the corresponding IC50 values were 271.55 ± 3.68, 65.94 ± 2.36, 121.16 ± 4.96, and 82.28 ± 4.08 µg/mL .
Potential Antitumor Effects
While not directly studied for antitumor effects, related pyrido[2,3-d]pyrimidine derivatives have shown promise. For instance, a compound inhibited dihydrofolate reductase (DHFR) and exhibited good antitumor effects in a carcinosarcoma rat model . Although this specific compound’s antitumor activity remains to be explored, its structural similarity suggests potential in this area.
CDK Enzyme Inhibition
Another derivative, a thiazolopyrimidine compound, demonstrated excellent anticancer activity against human cancer cell lines. It led to cell death by apoptosis, likely through CDK enzyme inhibition . While not directly related to our compound, this finding highlights the broader potential of pyrimidine-based structures in cancer research.
properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-4-2-14(3-5-15)22-9-12(6-17(22)23)18(24)21-8-13-7-19-11-20-16(13)10-21/h2-5,7,11-12H,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVKAFFSORUEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
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